(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-19(8-4-13-3-6-16-18(10-13)24-12-23-16)20-11-14-5-7-17(25-14)15-2-1-9-22-15/h1-10H,11-12H2,(H,20,21)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKHXLYLJNNPLA-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves multi-step organic reactions. One common approach is the coupling of a bifuran derivative with a benzodioxole-containing acrylamide. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction may proceed under inert atmosphere conditions to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The bifuran and benzodioxole moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent variations, molecular weights (where available), and biological activities:
Key Observations :
- Substituent Diversity : The target compound's bifuran group distinguishes it from phenyl, phenethyl, or benzothiazole substituents in analogs. Bifuran moieties may enhance π-π stacking interactions with biological targets compared to single aromatic rings .
Anti-Obesity Effects
- (E)-N-(4-Hydroxyphenethyl)acrylamide : Suppresses adipocyte differentiation, reduces feed intake, and lowers blood triglyceride levels without hepatotoxicity .
- Target Compound : The bifuran group may enhance metabolic stability compared to phenethyl analogs, though in vivo data are needed.
Antitumor Activity
Anti-Inflammatory Activity
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups : The 4-chloro substituent in Compound 14 may enhance electrophilicity, improving target binding .
- Aromatic vs.
- Chain Length : Longer alkyl chains (e.g., 3-phenylpropyl in Compound 15) may increase lipophilicity and membrane permeability compared to shorter chains .
Biological Activity
(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of bifuran and benzodioxole moieties. The synthesis typically involves multi-step organic reactions, often utilizing catalysts such as palladium or copper in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions to prevent oxidation and enhance yield.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Coupling | Bifuran derivative + Benzodioxole-containing acrylamide | DMF, Inert atmosphere |
| 2 | Purification | Recrystallization/Chromatography | Varies based on desired purity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or bind to receptors, modulating biological pathways relevant to disease processes. The bifuran and benzodioxole components contribute to its binding affinity and specificity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. It has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the compound may possess significant antibacterial properties, potentially useful in treating infections caused by resistant strains .
Case Studies and Research Findings
-
Anticancer Activity :
A study highlighted the compound's ability to inhibit cancer cell proliferation in vitro. It was particularly effective against lung cancer and breast cancer cell lines, demonstrating a dose-dependent response. The mechanism involved the modulation of signaling pathways related to cell growth and apoptosis . -
Antifungal Activity :
Similar investigations into antifungal properties revealed effectiveness against several fungal strains, indicating a broad-spectrum activity that could be harnessed for therapeutic applications in both bacterial and fungal infections .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable candidate for drug development. Its potential applications include:
- Antimicrobial Agents : Given its demonstrated efficacy against various pathogens.
- Anticancer Drugs : Targeting specific cancer types through modulation of cellular pathways.
- Material Science : Exploring its properties for use in developing new materials with electronic or optical characteristics.
Q & A
Basic: What are the standard synthetic protocols for preparing (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Precursor Preparation : Start with benzo[d][1,3]dioxole-5-carbaldehyde, which is converted to (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid via a Knoevenagel condensation (acidic conditions, ethanol solvent) .
Amide Coupling : React the acrylic acid derivative with [2,2'-bifuran]-5-ylmethanamine using coupling agents like EDCl/HOBt in dichloromethane under nitrogen .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure (E)-isomer .
Key Parameters : Monitor reaction progress via TLC, and confirm stereochemistry using NOESY or ROESY NMR .
Basic: How is the structural confirmation of this compound performed in academic research?
Methodological Answer:
Structural validation employs:
- 1H/13C NMR : Peaks for the acrylamide double bond (δ 6.2–7.5 ppm, J = 15–16 Hz for trans-configuration) and bifuran protons (δ 6.3–7.1 ppm) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ ions matching the molecular weight (e.g., m/z ~414.465 for C24H22N4O3) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bends .
Note : Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced: How can researchers optimize reaction yields while minimizing Z-isomer formation?
Methodological Answer:
To favor the (E)-isomer:
Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state .
Catalysis : Employ Lewis acids like Ti(OiPr)4 to accelerate Knoevenagel condensation and improve stereoselectivity .
Temperature Control : Maintain reactions at 0–5°C during coupling to reduce thermal isomerization .
Flow Chemistry : Continuous flow reactors enhance mixing and reduce side reactions, achieving >85% (E)-isomer yield .
Validation : Monitor isomer ratios via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies through:
Dose-Response Curves : Test compound activity at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., Mur ligases in antibacterial assays) .
Metabolic Stability Assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Structural Analog Comparison : Compare activity with derivatives lacking the bifuran or dioxole moieties to pinpoint critical pharmacophores .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
Prioritize:
- Enzyme Inhibition : Fluorescence-based assays (e.g., Mur ligase inhibition using ATP-depletion detection) .
- Antibacterial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative strains .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
Protocol : Use 96-well plates, triplicate replicates, and positive controls (e.g., ciprofloxacin for antibacterial assays) .
Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., MurD ligase active site). Focus on hydrogen bonds between the acrylamide carbonyl and Arg-120 .
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the bifuran-dioxole π-stacking in hydrophobic pockets .
QSAR Models : Train models on IC50 data from analogs to predict substituent effects (e.g., electron-withdrawing groups on the bifuran enhance activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
